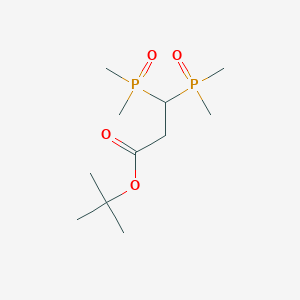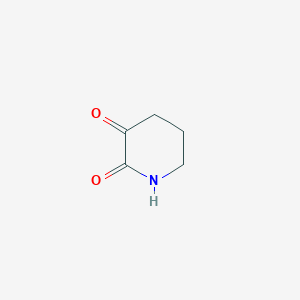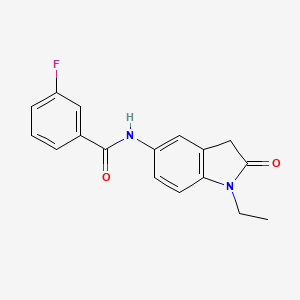
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate involves complex organic synthesis techniques, including the use of phosphorus reagents and protective group strategies. While specific synthesis routes for this compound were not directly found, related research includes the synthesis of phosphine and phosphonate derivatives, showcasing methodologies that could be adapted for the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate. For instance, sterically hindered phosphorus compounds have been synthesized through nucleophilic substitution reactions, a method that could potentially be applied to the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate, like other phosphorus-containing compounds, is expected to feature unique bonding environments around the phosphorus atoms, influencing its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are typical analytical techniques used to elucidate such structures, revealing details about bond lengths, angles, and the spatial arrangement of atoms (Sasaki, Tanabe, & Yoshifuji, 1999).
Aplicaciones Científicas De Investigación
Catalytic Alkylation
A study by Qian, Dawe, and Kozak (2011) discusses the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, showcasing the utility of specific organometallic complexes in facilitating C-C cross-coupling reactions. These findings underscore the potential for utilizing tert-butyl and related compounds in catalysis to achieve high yields of cross-coupled products under mild conditions (Qian, Dawe, & Kozak, 2011).
Asymmetric Hydrogenation
Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) have prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their effectiveness in rhodium-catalyzed asymmetric hydrogenation. This research is significant for the development of chiral pharmaceutical ingredients, indicating the role of tert-butyl-based compounds in enhancing the selectivity and efficiency of catalytic processes (Imamoto et al., 2012).
Antioxidant Studies
Lucarini, Pedulli, Valgimigli, Amorati, and Minisci (2001) conducted thermochemical and kinetic studies on bisphenol antioxidants, highlighting the antioxidant and polymerization inhibitory properties of compounds with tert-butyl groups. This research contributes to our understanding of the antioxidative mechanisms of tert-butyl-substituted compounds and their potential applications in material science (Lucarini et al., 2001).
Polymerization Catalysis
Sharma, Yameen, Tumanskii, Filimon, Tamm, and Eisen (2012) explored bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes as effective catalysts for the monodisperse polymerization of propylene. Their work provides insights into the mechanism of propylene polymerization, demonstrating the utility of tert-butyl-based ligands in creating highly active and selective catalytic systems for polymer production (Sharma et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 3,3-bis(dimethylphosphoryl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBNMWVKHUEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)


![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)